7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine

Factor Xa inhibition Anticoagulant discovery S4 binding element SAR

7-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine is a heterocyclic small molecule bearing an imidazo[1,2-a]pyridine core functionalized at the 7-position with a 4-methylpiperazine moiety. It has the molecular formula C12H16N4 and a molecular weight of 216.28 g/mol.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
CAS No. 1384264-46-3
Cat. No. B11891544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine
CAS1384264-46-3
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=NC=CN3C=C2
InChIInChI=1S/C12H16N4/c1-14-6-8-15(9-7-14)11-2-4-16-5-3-13-12(16)10-11/h2-5,10H,6-9H2,1H3
InChIKeyPIOBJNASPLBROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine (CAS 1384264-46-3): Core Characteristics and Procurement-Relevant Baseline


7-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine is a heterocyclic small molecule bearing an imidazo[1,2-a]pyridine core functionalized at the 7-position with a 4-methylpiperazine moiety. It has the molecular formula C12H16N4 and a molecular weight of 216.28 g/mol . The compound belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry known for its versatility in generating bioactive kinase inhibitors, GPCR modulators, and enzyme inhibitors [1]. Its physicochemical profile—leveraging the basic piperazine nitrogen and the planar heteroaromatic core—makes it a strategic intermediate or fragment for lead optimization programs.

Why Generic Substitution of 7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine Is Scientifically Unreliable


In-class imidazo[1,2-a]pyridine analogs cannot be treated as fungible commodities because even subtle changes to the substitution pattern—such as replacing the 4-methylpiperazinyl group with a piperidine or an unsubstituted piperazine—can produce large, non-linear shifts in target affinity, selectivity, and pharmacokinetic parameters [1]. The imidazo[1,2-a]pyridine scaffold is highly sensitive to the identity and position of substituents, as demonstrated by structure–activity relationship (SAR) studies where a single methyl group on the piperazine ring modulates both potency and off-target profiles [2]. Consequently, prudent procurement for research or development purposes demands compound-specific evidence rather than reliance on class-level assumptions.

Quantitative Differentiation Evidence for 7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine Relative to Closest Analogs


FXa Inhibitory Potency: Piperazinylimidazo[1,2-a]pyridine Scaffold vs. Pyridylpiperidine Reference

In a direct head-to-head study within the same laboratory, piperazinylimidazo[1,2-a]pyridine 2b exhibited a Factor Xa IC50 of 0.021 µM, representing a 2.9-fold improvement in potency compared to the pyridylpiperidine lead compound 1 (IC50 = 0.061 µM) [1]. Although the exact CAS 1384264-46-3 compound was not the specific test article, the class-level inference shows that the imidazo[1,2-a]pyridine core bearing a piperazine-based S4 binding element delivers substantially enhanced anticoagulant target engagement relative to the pyridylpiperidine alternative.

Factor Xa inhibition Anticoagulant discovery S4 binding element SAR

CYP3A4 Inhibition Liability Reduction Achievable with Imidazo[1,2-a]pyridine Scaffold Optimization

Further structural elaboration of the piperazinylimidazo[1,2-a]pyridine series yielded compound 2e (2-hydroxymethyl analog), which retained potent FXa inhibition (IC50 = 0.0090 µM) while displaying reduced CYP3A4 inhibition relative to earlier-generation leads [1]. This illustrates that the imidazo[1,2-a]pyridine scaffold permits tuning of cytochrome P450 inhibition liability through straightforward chemical modification, a property not equally accessible in many alternative heterocyclic cores.

CYP3A4 inhibition Drug-drug interaction risk Lead optimization

Aqueous Solubility Advantage Conferred by Piperazine-Based Substitution on Imidazo[1,2-a]pyridine Cores

The incorporation of a piperazinylmethyl group onto an imidazo[1,2-a]pyridine scaffold has been reported to enhance aqueous solubility relative to non-substituted counterparts . While quantitative solubility values for the exact CAS 1384264-46-3 compound are not publicly available, the general principle that piperazine-based substituents improve solubility through basic nitrogen protonation at physiological pH is well-documented in medicinal chemistry and is consistent with the designed use of this building block.

Aqueous solubility Drug-likeness Piperazine solubilizing group

High-Impact Application Scenarios for 7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine Based on Verified Differentiation Evidence


Design of Orally Bioavailable Factor Xa Inhibitors Using the Imidazo[1,2-a]pyridine S4 Binding Motif

The scaffold has proven, in a published SAR campaign, that piperazinylimidazo[1,2-a]pyridine derivatives can deliver nanomolar FXa inhibition with oral bioavailability and reduced CYP3A4 inhibition [1]. Procurement of 7-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridine as a late-stage diversification intermediate allows medicinal chemists to rapidly access this privileged chemotype and explore modifications at the 2-position that further optimize potency and DMPK profiles.

Physicochemical Property Optimization in Kinase Inhibitor Lead Generation

The 4-methylpiperazine group provides a protonatable basic center that can enhance aqueous solubility and modulate logD . This building block can be introduced via Buchwald–Hartwig amination or nucleophilic aromatic substitution at the 7-position of the imidazo[1,2-a]pyridine core, offering a modular entry into solubility-optimized kinase inhibitor libraries.

Fragment-Based Drug Discovery: Pre-Validated S4 Binding Fragment for Anticoagulant Targets

Because the piperazinylimidazo[1,2-a]pyridine fragment has been validated as an S4 binding element in the FXa active site [1], it serves as a pre-qualified starting fragment for fragment-based screening or fragment growing strategies targeting serine proteases of the coagulation cascade.

Quote Request

Request a Quote for 7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.